2-Chloro-N-(2,6-dibromophenyl)acetamide
Overview
Description
“2-Chloro-N-(2,6-diethylphenyl)acetamide” is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2,6-diethylaniline . It’s also known as a nonsteroidal anti-inflammatory drug .
Synthesis Analysis
There are studies on the synthesis and characterization of adducts of similar compounds like Alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide with 2’-Deoxyguanosine, Thymidine, and Their 3’-Monophosphates .
Molecular Structure Analysis
The molecular structure of similar compounds like “2-Chloro-N-(2,6-diethylphenyl)acetamide” can be found in databases like the NIST Chemistry WebBook .
Chemical Reactions Analysis
Under mildly basic conditions, similar compounds like alachlor and CDEPA form N-1 adducts with 2’-deoxyguanosine and N-3 adducts with thymidine as a result of chlorine displacement .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-Chloro-N-(2,6-diethylphenyl)acetamide” can be found in databases like the NIST Chemistry WebBook .
Scientific Research Applications
Metabolism and Carcinogenicity
- Comparative Metabolism in Human and Rat Liver Microsomes: Chloroacetamide herbicides, including compounds structurally similar to 2-Chloro-N-(2,6-dibromophenyl)acetamide, are metabolized differently in human and rat liver microsomes. This metabolism involves the production of 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and its subsequent conversion to carcinogenic compounds in rats (Coleman et al., 2000).
Herbicide Impact and Usage
- Chloroacetamide Inhibition in Green Algae: Chloroacetamide herbicides, including compounds similar to 2-Chloro-N-(2,6-dibromophenyl)acetamide, inhibit fatty acid synthesis in green algae species like Scenedesmus Acutus. This is crucial for understanding the environmental impact of these herbicides (Weisshaar & Böger, 1989).
- Soil Reception and Activity Influenced by Agricultural Practices: The effectiveness and distribution of chloroacetamide herbicides in soil are significantly influenced by factors such as wheat straw coverage and irrigation. These findings are essential for optimizing agricultural practices and minimizing environmental impact (Banks & Robinson, 1986).
Environmental Impact and Degradation
- Biodegradation by Bacteria: A specific strain of Acinetobacter sp. has been identified to efficiently degrade chloroacetamide herbicides, suggesting a potential bioremediation approach for environmental contamination (Lee & Kim, 2022).
- Detection in Environmental Samples: Advanced chromatographic techniques allow for the detection of chloroacetamide herbicides and their metabolites in various crops, contributing to environmental and food safety monitoring (Nortrup, 1997).
Molecular Structure and Synthesis
- Synthesis and Structural Analysis: Research into the synthesis and conformation of chloroacetamide derivatives, including similar compounds to 2-Chloro-N-(2,6-dibromophenyl)acetamide, provides insights into their molecular structure and potential reactivity (Ishmaeva et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-N-(2,6-dibromophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2ClNO/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOGQWAYGUYXEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC(=O)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855705 | |
Record name | 2-Chloro-N-(2,6-dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,6-dibromophenyl)acetamide | |
CAS RN |
857624-07-8 | |
Record name | 2-Chloro-N-(2,6-dibromophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10855705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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